3-methoxy-4-pentoxyaniline
Overview
Description
m-Anisidine, 4-(pentyloxy)- is an organic compound with the molecular formula C12H19NO2. It is a bioactive chemical known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-(pentyloxy)- typically involves the reaction of m-anisidine with a pentyloxy group under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of m-Anisidine, 4-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted aromatic compounds.
Scientific Research Applications
m-Anisidine, 4-(pentyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
m-Anisidine: An isomer with a methoxy group attached to the aromatic ring.
p-Anisidine: Another isomer with a methoxy group attached to the para position of the aromatic ring.
o-Anisidine: An isomer with a methoxy group attached to the ortho position of the aromatic ring.
Uniqueness
This modification allows for greater versatility in chemical reactions and broader applications in scientific research and industry .
Properties
CAS No. |
104743-34-2 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-methoxy-4-pentoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-8-15-11-7-6-10(13)9-12(11)14-2/h6-7,9H,3-5,8,13H2,1-2H3 |
InChI Key |
DYPDAOIFTBTTMX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(pentyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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